Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring:
- A piperidine-4-carboxylate core, esterified with an ethyl group.
- A 4,5,6,7-tetrahydrobenzo[d]thiazole ring system linked to the piperidine via a carbonyl group.
- A benzo[d][1,3]dioxole-5-carboxamido substituent at the 2-position of the thiazole ring.
The benzo[d][1,3]dioxole moiety may enhance metabolic stability, while the tetrahydrobenzothiazole and piperidine components could influence conformational flexibility and target binding .
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-2-31-23(30)14-8-10-27(11-9-14)22(29)16-4-3-5-19-20(16)25-24(34-19)26-21(28)15-6-7-17-18(12-15)33-13-32-17/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYCCXKWUDBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
This compound interacts with its target, the α-amylase enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of α-amylase alters the carbohydrate digestion pathway. By preventing the breakdown of complex carbohydrates, the compound reduces the amount of glucose that is released into the bloodstream. This can help regulate blood glucose levels, particularly in individuals with diabetes.
Pharmacokinetics
Its molecular weight of 47153 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed in the body.
Biological Activity
Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound with significant biological activity, particularly in the context of diabetes management and neurological disorders. This article explores its biological mechanisms, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 485.56 g/mol. It features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a tetrahydrobenzo[d]thiazole structure. These components contribute to its unique pharmacological properties and potential therapeutic applications.
Target Enzyme: α-Amylase
This compound primarily targets the enzyme α-amylase. The mode of action involves the inhibition of this enzyme's activity, which plays a crucial role in carbohydrate digestion. By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates into glucose, thereby lowering blood glucose levels—a significant benefit for individuals with diabetes .
Pharmacokinetics
With a molecular weight under 500 g/mol, the compound is expected to have good bioavailability. The inhibition of α-amylase alters biochemical pathways related to carbohydrate metabolism and glucose regulation .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits promising biological activities:
- α-Amylase Inhibition : The compound has shown effective inhibition of α-amylase with an IC50 value indicating strong potential as an antidiabetic agent. For example, similar compounds in studies reported IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
- Cytotoxicity : MTS assays conducted on various cancer cell lines revealed that while the compound exhibits significant anticancer activity (with IC50 values between 26–65 µM), it shows negligible cytotoxic effects on normal cells (IC50 > 150 µM), indicating a favorable safety profile .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This suggests its potential utility in managing diabetes through oral administration.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring; benzo[d][1,3]dioxole; thiazole | Potent α-amylase inhibitor; selective D3 dopamine receptor agonist |
| 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | Benzodioxole core; amide functionality | Potential α-amylase inhibitor |
| N-(3,4-dimethoxyphenyl)benzodioxole-5-carboxamide | Benzodioxole core; amide group | Antidiabetic properties |
Scientific Research Applications
Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound with a variety of potential applications, particularly in pharmacological research. This compound is characterized by a piperidine ring, a benzo[d][1,3]dioxole moiety, and a tetrahydrobenzo[d]thiazole structure. It has the molecular formula C₁₈H₁₈N₂O₄S and includes functional groups such as amides and esters.
Potential Applications
- Dopamine Receptor Agonist: Preliminary studies suggest that this compound may act as a selective agonist for the D3 dopamine receptor, which is significant because of the receptor's involvement in various neurological disorders. The compound's selectivity for the D3 dopamine receptor could result in fewer side effects compared to less specific compounds.
- Enzyme Inhibition: Compounds with structures similar to this compound have demonstrated activity against targets such as α-amylase and other enzymes involved in metabolic pathways, suggesting potential applications in treating diabetes and related conditions.
- Modification and Enhancement of Biological Activity: The compound is synthesized through multiple steps, each requiring optimization to maximize yield and purity. These reactions are essential for modifying the compound to enhance its biological activity or to study structure-activity relationships.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | Contains benzo[d][1,3]dioxole; amide functionality | Potential α-amylase inhibitor |
| 6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo ring; phenolic group | Kinase inhibitor |
| N-(3,4-dimethoxyphenyl)benzodioxole-5-carboxamide | Benzodioxole core; amide group | Antidiabetic properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Physicochemical and Bioactivity Insights
- Metabolic Stability : The benzo[d][1,3]dioxole group is resistant to oxidative metabolism, a shared advantage with ’s analog .
Q & A
What are the established synthetic methodologies for Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate, and what key reaction parameters influence yield?
Answer:
The synthesis involves multistep protocols, including:
- Cyclocondensation : Ethanol reflux with glacial acetic acid as a catalyst for benzaldehyde derivatives (e.g., 4-amino-triazole intermediates) .
- Biginelli Reaction : One-pot condensation of aldehydes, ethyl acetoacetate, and thioureas under thermal conditions for thiazole core formation .
- Ru-catalyzed decarboxylative alkylation : Use of Ru(dtbbpy)₃₂ in DCE/HFIP (2:1) solvent systems for pyrazole coupling, achieving 60% yield .
Key parameters : Solvent polarity (protic vs. aprotic), catalyst loading (e.g., 5 drops glacial acetic acid), and reaction time (4–20 hours) critically affect yield .
How can spectroscopic techniques (e.g., NMR, HRMS) be systematically employed to confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify characteristic shifts for the benzo[d][1,3]dioxole moiety (δ 6.8–7.2 ppm aromatic protons) and tetrahydrothiazole carbonyl (δ 165–170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 506.1842 calculated vs. 506.1839 observed) .
- IR Spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and ester C-O-C (~1250 cm⁻¹) .
What advanced computational strategies (e.g., Bayesian optimization, heuristic algorithms) are effective in optimizing multistep synthesis pathways for this compound?
Answer:
- Heuristic Algorithms : Prioritize reaction steps with high atom economy using retrosynthetic analysis (e.g., one-step synthesis via Template_relevance models) .
- Bayesian Optimization : Machine learning-driven parameter tuning (e.g., solvent ratios, temperature) improves yields by 15–20% compared to manual optimization .
- Retrosynthesis Tools : AI platforms (e.g., PISTACHIO, Reaxys) predict feasible routes for thiazole-piperidine coupling .
How should researchers address contradictions in reported reaction yields when employing different cyclization catalysts (e.g., acid vs. transition metal catalysts)?
Answer:
- Acid Catalysis (e.g., glacial acetic acid) : Yields ~50–60% but may cause ester hydrolysis side reactions .
- Transition Metal Catalysts (e.g., Ru) : Achieve higher yields (60–70%) via photoredox mechanisms but require inert conditions .
- Resolution : Cross-validate purity via HPLC (C18 columns, acetonitrile/water gradient) and compare kinetic profiles under standardized conditions .
What orthogonal analytical approaches are recommended for verifying compound purity in complex reaction mixtures?
Answer:
- HPLC-MS : Detect impurities at 0.1% level using C18 columns and UV detection (λ = 254 nm) .
- TLC vs. Column Chromatography : Use silica gel GF₂₅₄ for preliminary analysis, followed by gradient elution (hexane/ethyl acetate) for isolation .
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
What mechanistic insights guide the control of regioselectivity in the thiazole ring formation during synthesis?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on benzaldehyde direct cyclization to the 4-position of thiazole .
- Steric Control : Bulky substituents (e.g., 2-chlorophenyl) favor 6-membered transition states, reducing side products .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates, enhancing regioselectivity by 20% .
How do solvent polarity and proticity influence the reaction kinetics of key acylation steps in the synthesis?
Answer:
- Polar Protic (e.g., ethanol) : Accelerate nucleophilic acyl substitution via H-bonding but risk ester hydrolysis .
- Polar Aprotic (e.g., DCE) : Stabilize charged intermediates in Ru-catalyzed reactions, improving turnover frequency .
- Mixed Solvents (DCE/HFIP) : Enhance solubility of Ru complexes, achieving 60% yield in 20 hours .
What comparative advantages exist between conventional thermal cyclization methods and modern photoredox-mediated approaches for constructing the tetrahydrobenzo[d]thiazole core?
Answer:
- Thermal Methods : Require prolonged reflux (4+ hours) but are cost-effective for gram-scale synthesis .
- Photoredox Catalysis : Enable milder conditions (room temperature) and higher functional group tolerance, reducing decomposition .
- Yield Trade-off : Thermal methods yield 50–60% vs. photoredox at 60–70%, with the latter preferred for sensitive substrates .
How can researchers validate molecular docking predictions for this compound's bioactivity through complementary experimental techniques?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to corroborate docking scores .
- X-ray Crystallography : Resolve ligand-protein co-crystal structures to validate binding poses .
What strategies mitigate racemization risks during piperidine ring functionalization steps?
Answer:
- Low-Temperature Conditions : Perform acylations at 0–5°C to suppress base-catalyzed epimerization .
- Chiral Auxiliaries : Use (S)-proline derivatives to enforce stereocontrol during piperidine carbonyl coupling .
- Enzymatic Resolution : Lipase-mediated hydrolysis of esters retains enantiomeric excess (>98% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
